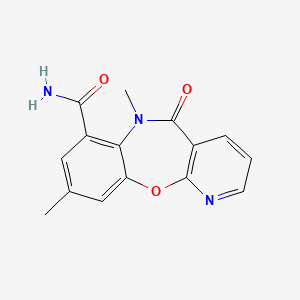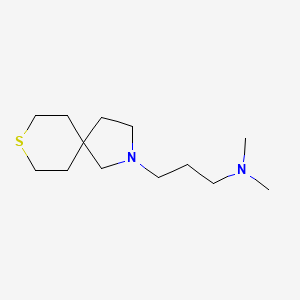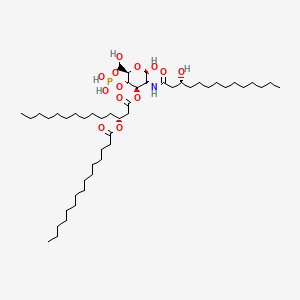
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxopentadecyl)oxy)tetradecanoate), (2(R),3(R))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GLA-92 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a derivative of gamma-linolenic acid, an omega-6 fatty acid found primarily in seed oils. Gamma-linolenic acid is known for its anti-inflammatory and anti-cancer properties, making GLA-92 a compound of interest for further research and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GLA-92 involves several steps, starting from gamma-linolenic acid. The process typically includes esterification, hydrogenation, and purification steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the esterification step might use sulfuric acid as a catalyst, while hydrogenation could involve palladium on carbon as a catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of GLA-92 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput. Quality control measures are stringent to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
GLA-92 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functionalities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Halogenation and nitration are common substitution reactions for GLA-92.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GLA-92 can yield various carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce functional groups like halogens or nitro groups, altering the compound’s properties .
科学的研究の応用
GLA-92 has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized polymers and coatings
作用機序
The mechanism of action of GLA-92 involves its interaction with various molecular targets and pathways. It is known to inhibit the hypoxia-inducible factor 1-alpha pathway, which plays a crucial role in cancer cell proliferation and survival. Additionally, GLA-92 modulates the activity of enzymes like cyclooxygenase-2 and lipoxygenase, which are involved in inflammatory responses .
類似化合物との比較
GLA-92 is often compared with other omega-6 fatty acid derivatives like gamma-linolenic acid and arachidonic acid. While all these compounds share some common properties, GLA-92 is unique due to its specific molecular structure, which imparts distinct biological activities. Similar compounds include:
- Gamma-linolenic acid
- Arachidonic acid
- Eicosapentaenoic acid
GLA-92 stands out due to its enhanced stability and targeted biological effects, making it a valuable compound for various applications.
特性
CAS番号 |
125056-31-7 |
|---|---|
分子式 |
C49H94NO13P |
分子量 |
936.2 g/mol |
IUPAC名 |
[(3R)-1-[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl]oxy-1-oxotetradecan-3-yl] pentadecanoate |
InChI |
InChI=1S/C49H94NO13P/c1-4-7-10-13-16-19-20-21-24-27-30-33-36-44(54)60-41(35-32-29-26-23-18-15-12-9-6-3)38-45(55)62-48-46(49(56)61-42(39-51)47(48)63-64(57,58)59)50-43(53)37-40(52)34-31-28-25-22-17-14-11-8-5-2/h40-42,46-49,51-52,56H,4-39H2,1-3H3,(H,50,53)(H2,57,58,59)/t40-,41-,42-,46-,47-,48-,49-/m1/s1 |
InChIキー |
PWSNRBFUCXJKEV-FOODAVFPSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)O)NC(=O)C[C@@H](CCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


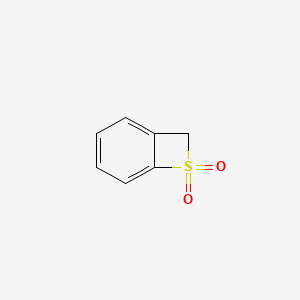
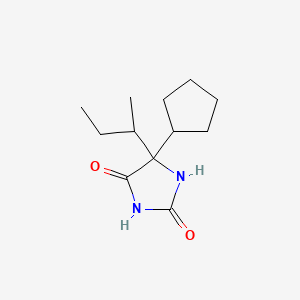
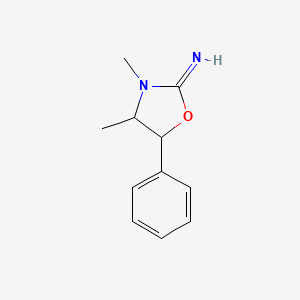
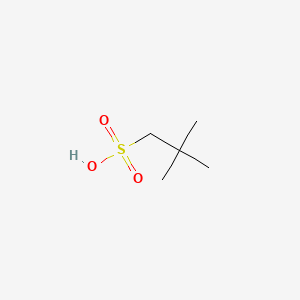

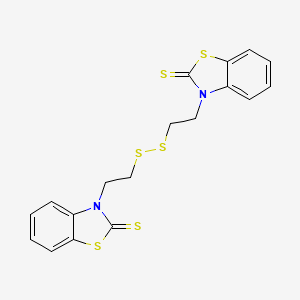
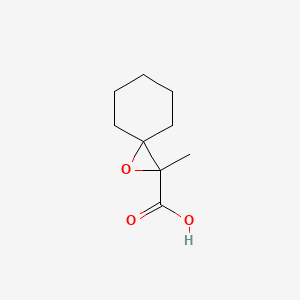
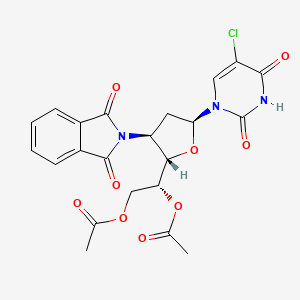
![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)

